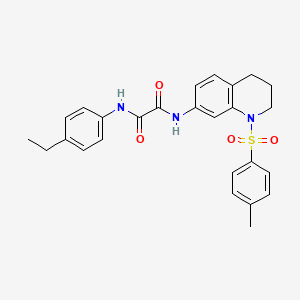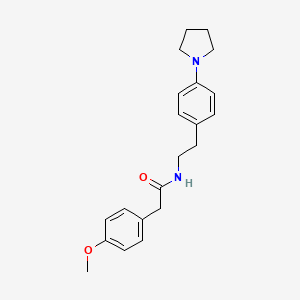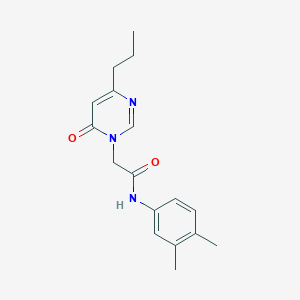![molecular formula C16H14ClNO3 B2453550 2-chloro-N-[2-(oxanthren-1-yl)ethyl]acetamide CAS No. 2411261-07-7](/img/structure/B2453550.png)
2-chloro-N-[2-(oxanthren-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(oxanthren-1-yl)ethyl]acetamide is a compound that belongs to the class of chlorinated dibenzo-p-dioxins. These compounds are known for their structural complexity and potential applications in various fields. The presence of the dibenzo-p-dioxin moiety in its structure makes it an interesting subject for research due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(oxanthren-1-yl)ethyl]acetamide typically involves the reaction of dibenzo-p-dioxin derivatives with chloroacetyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity and yield. The general reaction scheme can be represented as follows:
Starting Materials: Dibenzo-p-dioxin, chloroacetyl chloride, and a base (e.g., triethylamine).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C.
Procedure: Dibenzo-p-dioxin is dissolved in the solvent, and chloroacetyl chloride is added dropwise with continuous stirring. The base is then added to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance the yield and reduce the production cost. This involves the use of more efficient solvents and catalysts, as well as advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(oxanthren-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amine derivatives.
Scientific Research Applications
2-chloro-N-[2-(oxanthren-1-yl)ethyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(oxanthren-1-yl)ethyl]acetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dibenzo-1,4-dioxin: A structurally related compound with similar chemical properties.
2-Chloro-N-(2,4-dinitrophenyl)acetamide: Another chlorinated acetamide with different substituents on the aromatic ring.
Uniqueness
2-chloro-N-[2-(oxanthren-1-yl)ethyl]acetamide is unique due to the presence of the dibenzo-p-dioxin moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-(2-dibenzo-p-dioxin-1-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-10-15(19)18-9-8-11-4-3-7-14-16(11)21-13-6-2-1-5-12(13)20-14/h1-7H,8-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLNOQURCVKZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC(=C3O2)CCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(2,4-difluorobenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2453467.png)







![2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2453483.png)



![3-[2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2453488.png)
![2-ethyl-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2453489.png)
